2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound featuring a triazole ring, dichlorophenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiol compounds under controlled conditions to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with an acetic acid derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperature and pressure conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazole Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioactivity, making these compounds candidates for drug development.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, depending on its specific structural modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites in enzymes, altering their activity. The dichlorophenyl and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both dichlorophenyl and dimethylphenyl groups. These structural features confer distinct electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H22Cl2N4OS |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-15-5-9-19(10-6-15)31-24(20-11-8-18(26)13-21(20)27)29-30-25(31)33-14-23(32)28-22-12-16(2)4-7-17(22)3/h4-13H,14H2,1-3H3,(H,28,32) |
InChI Key |
DTIAGIZSWGXWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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